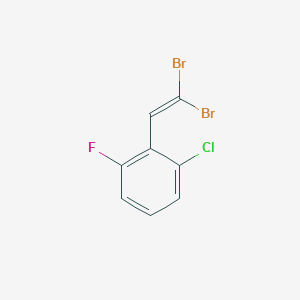

2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene is an organic compound that features a benzene ring substituted with a 2,2-dibromovinyl group, a chlorine atom, and a fluorine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 1-chloro-3-fluorobenzene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective formation of the 2,2-dibromovinyl group.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to form 2-(2-bromovinyl)-1-chloro-3-fluorobenzene or further to 2-vinyl-1-chloro-3-fluorobenzene.

Coupling Reactions: It can participate in coupling reactions with arylboronic acids to form more complex aromatic compounds.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium amide or thiourea in polar solvents.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

Substitution: Products include 2-(2-substituted-vinyl)-1-chloro-3-fluorobenzene derivatives.

Reduction: Products include partially or fully reduced vinyl derivatives.

Coupling: Products include biaryl compounds with extended conjugation.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

One of the most promising areas for 2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene is in pharmaceutical research. Its structural characteristics allow it to function as a potential scaffold for drug development.

Case Study: Anticancer Research

Recent studies have indicated that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. The introduction of bromine and fluorine atoms can enhance the lipophilicity and biological activity of the molecules:

- Mechanism of Action : Compounds in this class can inhibit key signaling pathways involved in cancer proliferation, such as the PI3K/AKT pathway.

- Research Findings : In vitro studies showed significant activity against resistant cancer cell lines, suggesting potential as a lead compound for further development .

Material Science

The compound has also been explored for its applications in material science, particularly in the synthesis of novel polymers and coatings.

Polymer Synthesis

Due to its halogenated structure, this compound can be utilized in creating copolymers with enhanced thermal stability and chemical resistance:

- Properties of Resulting Polymers :

- Increased mechanical strength

- Enhanced resistance to solvents and heat

- Applications : These materials are suitable for protective coatings in industrial applications and electronic devices.

Environmental Studies

The environmental impact and degradation pathways of halogenated compounds are critical areas of research. Understanding how this compound behaves in various environmental conditions can inform risk assessments and remediation strategies.

Environmental Impact Assessment

Studies have shown that halogenated compounds can persist in the environment and bioaccumulate. Research on this compound includes:

- Degradation Studies : Investigating the breakdown products and their toxicity.

- Bioavailability : Assessing how readily the compound is absorbed by organisms in aquatic systems.

Wirkmechanismus

The mechanism of action of 2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene in chemical reactions involves the reactivity of the dibromovinyl group. This group can undergo nucleophilic substitution, where the bromine atoms are replaced by other nucleophiles. The presence of the chlorine and fluorine atoms can influence the electronic properties of the benzene ring, affecting the reactivity and selectivity of the compound in various reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(2,2-Dibromovinyl)furan

- 2-(2,2-Dibromovinyl)thiophene

- 2-(2,2-Dibromovinyl)-1-methyl-1H-imidazole-4,5-dicarbonitrile

Uniqueness

2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene is unique due to the combination of the dibromovinyl group with both chlorine and fluorine substituents on the benzene ring. This combination imparts distinct electronic properties and reactivity patterns, making it a valuable compound for specific synthetic applications and research purposes.

Biologische Aktivität

2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene is a compound of interest due to its potential biological activities, particularly in antimicrobial applications. This article delves into the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves halogenation reactions that introduce bromine and chlorine atoms into the aromatic ring. The compound can be synthesized through various methodologies, including the use of hypervalent iodine reagents for selective bromination. This approach not only enhances yield but also improves the selectivity of the reaction towards desired products .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The compound exhibits significant inhibitory effects against Staphylococcus aureus and other pathogenic bacteria.

Minimum Inhibitory Concentration (MIC) Values:

- Staphylococcus aureus: MIC of 16 µM

- Escherichia coli: MIC of 32 µM

- Candida albicans: MIC of 15.6 µM

These values indicate that the compound is effective against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens .

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 15.6 |

The antimicrobial activity is believed to be mediated through multiple mechanisms:

- Cell Membrane Disruption: The presence of halogen atoms may enhance the lipophilicity of the compound, facilitating its interaction with bacterial membranes.

- Inhibition of Biofilm Formation: Studies indicate that this compound significantly reduces biofilm formation in bacteria, which is crucial for treating persistent infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- The presence of bromine and chlorine enhances its lipophilicity and reactivity.

- Substituents on the benzene ring influence the potency; compounds with more electronegative halogens generally exhibit increased antimicrobial activity .

Case Studies

-

Study on Antimicrobial Efficacy:

A study evaluated various halogenated derivatives against S. aureus and found that increasing the number of halogen substituents improved antibacterial efficacy. Specifically, compounds with both bromine and chlorine displayed significantly lower MIC values compared to their non-halogenated counterparts . -

Biofilm Inhibition Assessment:

Another investigation focused on the biofilm-forming ability of S. aureus in the presence of this compound. The study reported a drastic reduction in biofilm mass when treated with sub-MIC concentrations, indicating its potential as a therapeutic agent in biofilm-associated infections .

Eigenschaften

IUPAC Name |

1-chloro-2-(2,2-dibromoethenyl)-3-fluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2ClF/c9-8(10)4-5-6(11)2-1-3-7(5)12/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJPCIHNRXBMLST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=C(Br)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2ClF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.